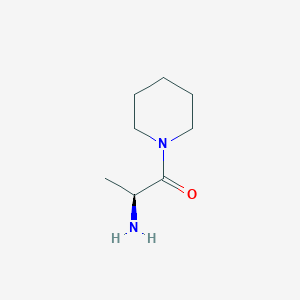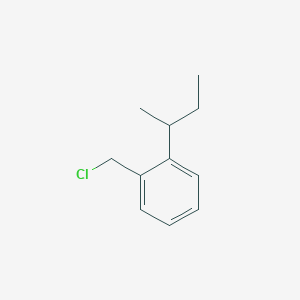![molecular formula C20H21N5O6S2 B2561995 N-(3-{[5-(2H-1,3-benzodioxol-5-yl)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}propil)-4-metilsulfonil-2-nitroanilina CAS No. 912906-84-4](/img/structure/B2561995.png)
N-(3-{[5-(2H-1,3-benzodioxol-5-yl)-4-metil-4H-1,2,4-triazol-3-il]sulfanil}propil)-4-metilsulfonil-2-nitroanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline is a useful research compound. Its molecular formula is C20H21N5O6S2 and its molecular weight is 491.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Las chalconas, como VU0609510-1, pertenecen a la familia de los flavonoides y han demostrado propiedades anticancerígenas prometedoras . Los investigadores han explorado su potencial como agentes quimioterapéuticos debido a su capacidad para inhibir el crecimiento de las células cancerosas e inducir la apoptosis. Investigar los mecanismos específicos por los cuales VU0609510-1 afecta a las células cancerosas podría conducir a nuevas estrategias terapéuticas.
Inhibición de la Histona Desacetilasa (HDAC)
El intermedio del compuesto, N-(4-acetilfenil)quinolina-3-carboxamida, se ha utilizado en la construcción de tritiocarbonatos como inhibidores de HDAC . Las HDAC juegan un papel crucial en la regulación de la expresión génica, y su inhibición puede afectar a la progresión del cáncer, las enfermedades neurodegenerativas y otras afecciones. Se justifican estudios adicionales sobre el potencial de inhibición de HDAC de VU0609510-1.
Propiedades Antiinfecciosas
Las chalconas también han mostrado actividad antiinfecciosa . Sus efectos antimicrobianos las convierten en candidatas interesantes para combatir infecciones bacterianas, fúngicas y virales. Los investigadores podrían explorar la eficacia de VU0609510-1 contra patógenos específicos y dilucidar su modo de acción.
Potencial Antioxidante
Los derivados de quinolina, incluido VU0609510-1, se han asociado con propiedades antioxidantes . Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres y la protección de las células del daño oxidativo. Investigar la capacidad antioxidante del compuesto podría proporcionar información sobre sus posibles beneficios para la salud.
Efectos Antidiabéticos
Se han investigado las chalconas por sus propiedades antidiabéticas . Pueden modular el metabolismo de la glucosa, mejorar la sensibilidad a la insulina y reducir las complicaciones asociadas con la diabetes. La investigación sobre el impacto de VU0609510-1 en la homeostasis de la glucosa podría contribuir a las estrategias de manejo de la diabetes.
Diversidad Estructural para el Diseño de Fármacos
La fusión de las partes de quinolina y chalcona en VU0609510-1 ofrece diversidad estructural para el diseño de fármacos . Al modificar grupos funcionales específicos, los investigadores pueden adaptar sus propiedades para objetivos específicos. Los estudios computacionales y el modelado molecular podrían guiar el desarrollo de derivados con bioactividad mejorada.
Propiedades
IUPAC Name |
N-[3-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]-4-methylsulfonyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6S2/c1-24-19(13-4-7-17-18(10-13)31-12-30-17)22-23-20(24)32-9-3-8-21-15-6-5-14(33(2,28)29)11-16(15)25(26)27/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYQVAHNAWDZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCNC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
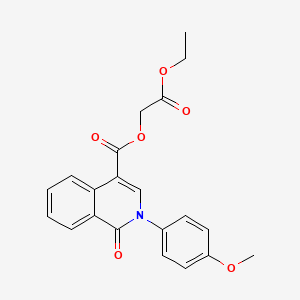
![3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole](/img/structure/B2561914.png)
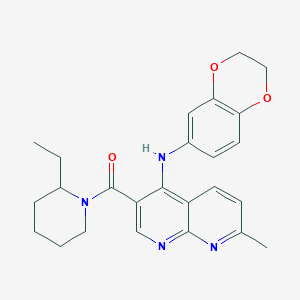
![4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2561917.png)
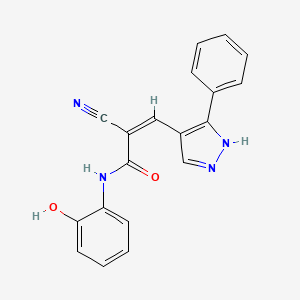
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2561920.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2561922.png)

![5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2561925.png)
![[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol](/img/structure/B2561926.png)
